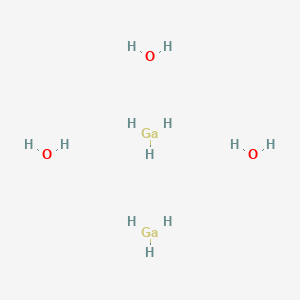

Digallane trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Digallane trihydrate, also known as digallane (6), is an inorganic compound with the chemical formula GaH2(H)2GaH2. It is the dimer of the monomeric compound gallane. This compound is a colorless gas that decomposes above 0°C . This compound is structurally similar to diborane, with two bridging hydrogen atoms forming three-center two-electron bonds .

Métodos De Preparación

The synthesis of digallane trihydrate involves a two-stage approach . Firstly, the dimeric monochlorogallane, (H2GaCl)2, is prepared via the hydrogenation of gallium trichloride (GaCl3) with trimethylsilane (Me3SiH). This step is followed by a further reduction with lithium tetrahydrogallate (Li[GaH4]) at -23°C to produce digallane in low yield . The reactions can be summarized as follows:

- Ga2Cl6 + 4 Me3SiH → (H2GaCl)2 + 4 Me3SiCl

- (H2GaCl)2 + 2 Li[GaH4] → 2 Ga2H6 + 2 LiCl

Análisis De Reacciones Químicas

Digallane trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, a reaction with 2,2’-bipyridyl at 200°C in toluene leads to the reduction of 2,2’-bipyridyl and the formation of a complex containing two different chelate redox-active ligands . Common reagents used in these reactions include iodine (I2) and acetylacetonate (acac) ions . Major products formed from these reactions include complexes such as [(dpp-bian)Ga(bipy)] and [(dpp-bian)Ga(acac)] .

Aplicaciones Científicas De Investigación

Digallane trihydrate has several scientific research applications. It is used in the study of gallium chemistry and the synthesis of gallium-containing compounds . Its unique structure and bonding make it a subject of interest in quantum chemical calculations and gas-phase electron diffraction studies .

Mecanismo De Acción

The mechanism of action of digallane trihydrate involves the formation of σ-complexes with transition metals such as nickel (Ni) and palladium (Pd) . These complexes are key intermediates in catalytically relevant oxidative addition reactions . The Ga-Ga bonding interactions in these complexes suggest a σ-complex character, which is crucial for their stability and reactivity .

Comparación Con Compuestos Similares

Digallane trihydrate can be compared with other similar compounds such as diborane, aluminium hydride, indium trihydride, and thallium hydride . While all these compounds share similar structural features, this compound is unique due to its specific Ga-Ga bonding interactions and its ability to form stable σ-complexes with transition metals . This makes it distinct from other group 13 hydrides, which may not exhibit the same level of stability and reactivity .

Propiedades

Fórmula molecular |

Ga2H12O3 |

|---|---|

Peso molecular |

199.54 g/mol |

Nombre IUPAC |

gallane;trihydrate |

InChI |

InChI=1S/2Ga.3H2O.6H/h;;3*1H2;;;;;; |

Clave InChI |

JNOLKCQXAYRVBN-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.[GaH3].[GaH3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)

![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)

![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)

![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)